

LY2886721 solubility and stability in DMSO

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Compound of Interest

Compound Name: LY2886721

Cat. No.: B602832

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This technical support guide provides detailed information on the solubility and stability of the BACE1 inhibitor, **LY2886721**, when using Dimethyl Sulfoxide (DMSO) as a solvent. It includes frequently asked questions, troubleshooting advice, and standardized protocols for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the maximum solubility of **LY2886721** in DMSO?

A: The reported solubility of **LY2886721** in DMSO varies between different suppliers, but it is generally high. Concentrations ranging from 16.67 mg/mL (42.70 mM) to 35 mg/mL (89.64 mM) have been reported.^{[1][2][3]} It is critical to use fresh, anhydrous (moisture-free) DMSO, as absorbed moisture can significantly reduce the solubility of the compound.^{[1][2]}

Q2: How should I prepare a stock solution of **LY2886721** in DMSO?

A: To prepare a stock solution, use a fresh, high-purity grade of DMSO. For difficult-to-dissolve batches, gentle warming of the solution to 37°C or brief sonication in an ultrasonic bath can aid in complete dissolution.^{[3][4]} Always ensure the solution is clear before use.

Q3: What are the recommended storage conditions for **LY2886721** DMSO stock solutions?

A: For long-term stability, stock solutions of **LY2886721** in DMSO should be stored at -80°C, where they can be stable for 6 months to a year.^{[1][2][3]} For short-term storage, -20°C is

acceptable for up to one month.[1][2][3] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]

Q4: I am seeing precipitation in my **LY2886721** DMSO stock solution upon storage or after thawing. What should I do?

A: Precipitation can occur if the solution has absorbed moisture or if the storage temperature fluctuated. First, ensure the cap is tightly sealed to prevent moisture absorption. You can try to redissolve the precipitate by gently warming the vial to 37°C and vortexing or sonicating briefly.[4] If the precipitate does not dissolve, it may indicate degradation or saturation issues, and it is recommended to prepare a fresh stock solution.

Q5: Can I use the DMSO stock solution directly for in vivo experiments?

A: No, a 100% DMSO solution is not suitable for direct in vivo administration. The DMSO stock must be further diluted into a pharmaceutically acceptable vehicle. Common formulations involve creating an emulsion or solution with carriers like corn oil, PEG300, and Tween80.[1][3] These working solutions should be prepared fresh on the day of use.[2]

Q6: What is the mechanism of action for **LY2886721**?

A: **LY2886721** is a potent, orally active inhibitor of β -site amyloid precursor protein cleaving enzyme 1 (BACE1).[2][5] BACE1 is the primary enzyme that initiates the cleavage of the amyloid precursor protein (APP), a critical step in the production of amyloid- β (A β) peptides.[5][6] By inhibiting BACE1, **LY2886721** reduces the formation of A β peptides, which are believed to play a central role in the pathology of Alzheimer's disease.[6][7]

Data Summary Tables

Table 1: Solubility of **LY2886721** in DMSO

Supplier Data Source	Reported Solubility (mg/mL)	Molar Concentration (mM)	Notes
Selleck Chemicals	35 mg/mL	89.64 mM	Use fresh DMSO; moisture reduces solubility.[1]
MedchemExpress	≥ 16.67 mg/mL	≥ 42.70 mM	Hygroscopic DMSO significantly impacts solubility.[2]
APExBIO / GlpBio	≥ 19.52 mg/mL	≥ 50.00 mM	Warming and sonication can aid dissolution.[4][8]
Life Technologies	20 mg/mL	51.23 mM	Requires ultrasonic treatment for dissolution.[3]

Table 2: Stability and Storage of **LY2886721** Solutions

Condition	Temperature	Duration	Recommendations
Powder	-20°C	3 years	Store desiccated.[2][3]
Stock Solution in DMSO	-80°C	6 - 12 months	Recommended for long-term storage.[1][2]
Stock Solution in DMSO	-20°C	1 month	Suitable for short-term storage.[1][2][3]

Table 3: In Vitro Potency of **LY2886721**

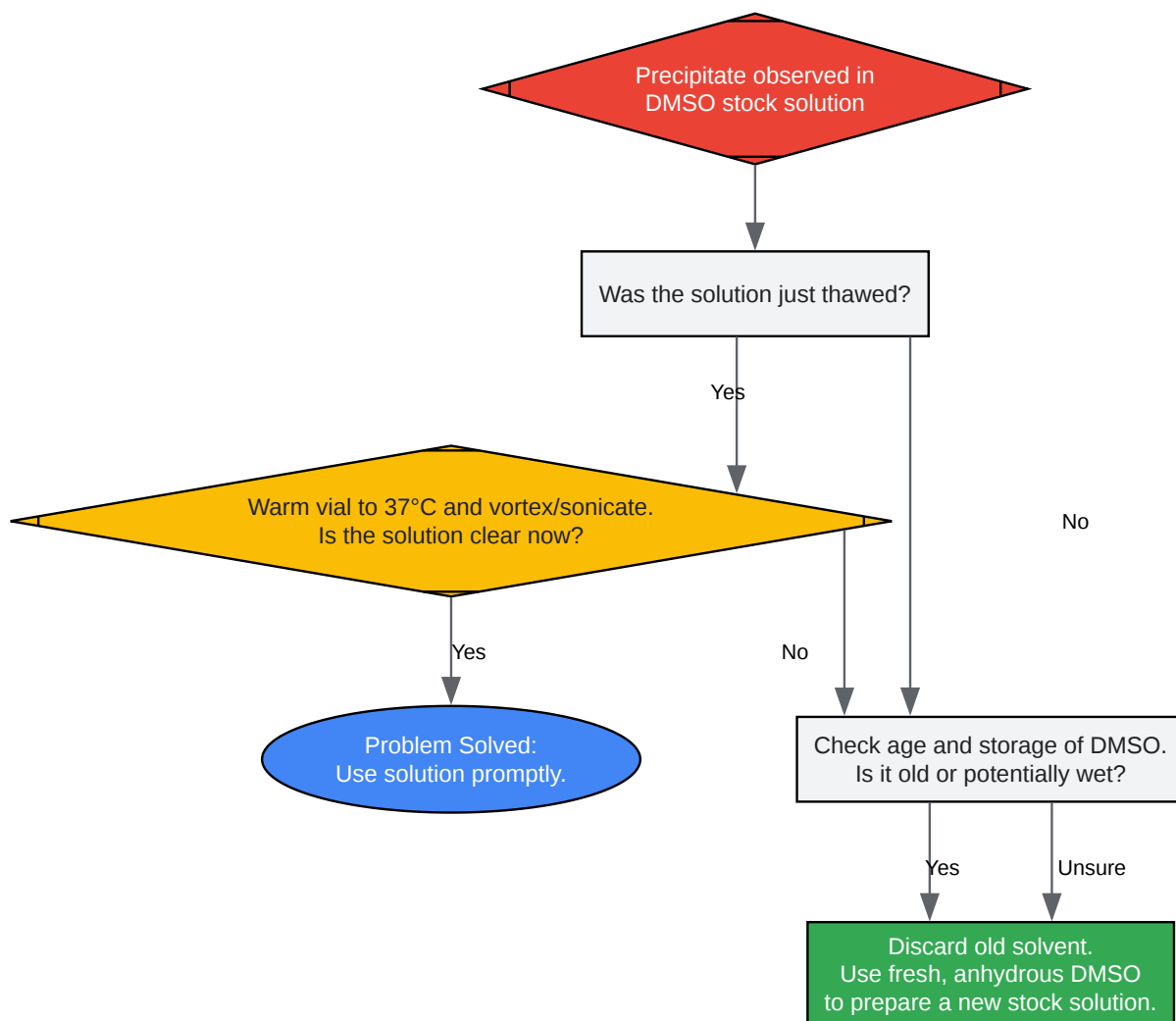
Target/Assay	Cell Line / Model	IC50 / EC50
hBACE1 (recombinant)	Cell-free assay	20.3 nM[1][3]
hBACE2 (recombinant)	Cell-free assay	10.2 nM[1][3]
A β Production	HEK293Swe Cells	~19 nM[2][9]
A β Production	PDAPP Neuronal Culture	~10.7 nM[1][8]

Experimental Protocols & Troubleshooting

Protocol 1: Preparation of a LY2886721 DMSO Stock Solution (e.g., 10 mM)

- Preparation: Allow the **LY2886721** powder vial and a new, sealed vial of anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
- Calculation: The molecular weight of **LY2886721** is 390.41 g/mol . To make a 10 mM stock solution, you will need 3.904 mg per 1 mL of DMSO.
- Dissolution: Add the appropriate volume of anhydrous DMSO to the vial of pre-weighed **LY2886721** powder.
- Mixing: Vortex the solution thoroughly. If dissolution is slow or incomplete, place the vial in an ultrasonic water bath for 5-10 minutes or warm it briefly at 37°C until the solution is clear.[3][4]
- Storage: Aliquot the clear stock solution into single-use tubes and store at -80°C for long-term use or -20°C for short-term use.[1][2]

Troubleshooting Solubility Issues



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Caption: Workflow for troubleshooting **LY2886721** precipitation in DMSO.

Protocol 2: General In Vitro Cell-Based Assay

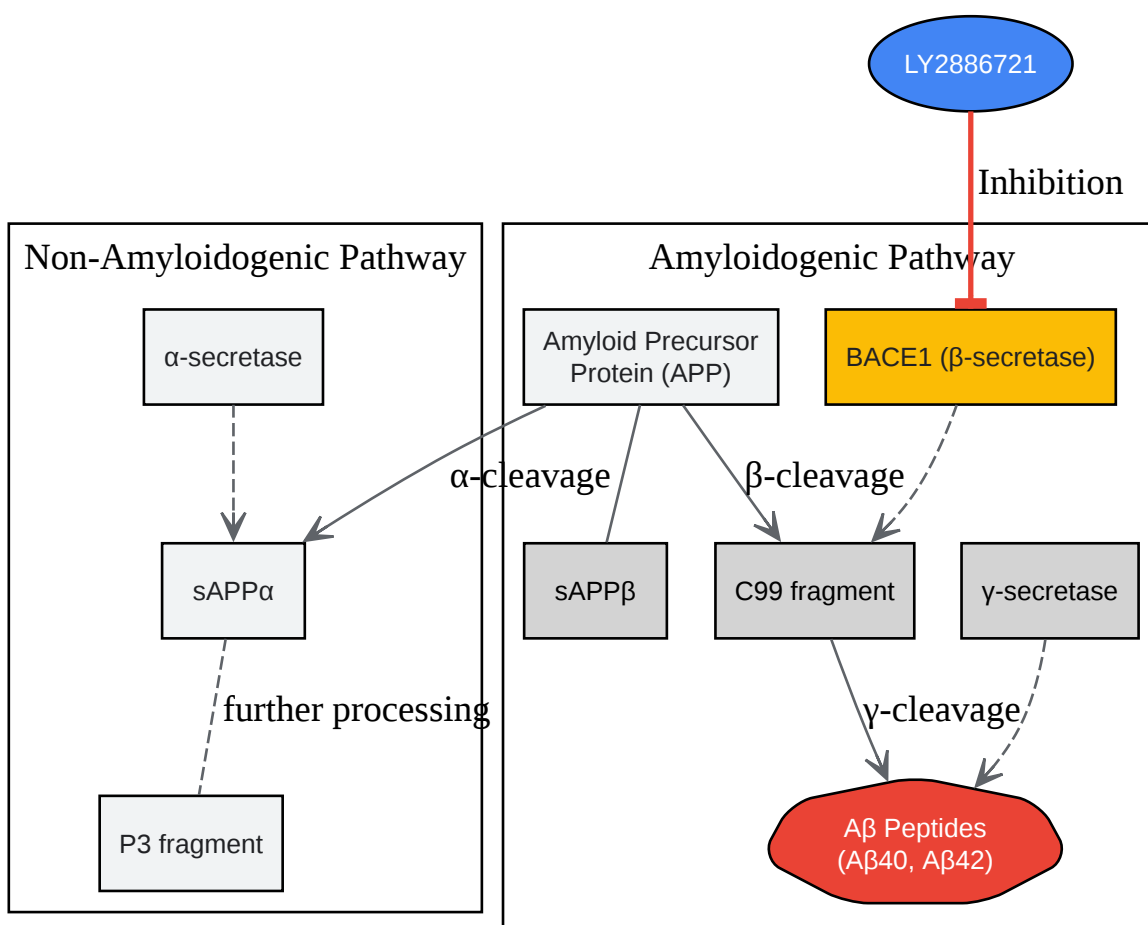
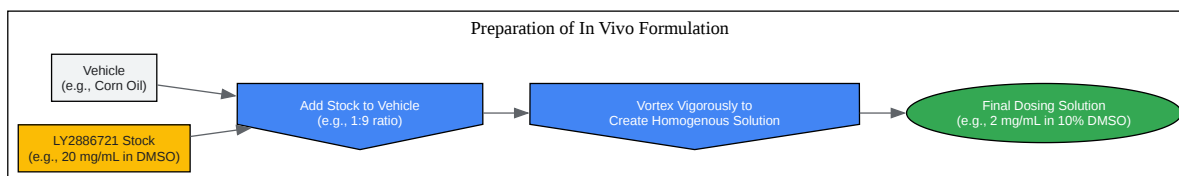
- Cell Seeding: Plate cells (e.g., HEK293Swe) at the desired density and allow them to adhere overnight.
- Compound Dilution: Thaw a single-use aliquot of your **LY2886721** DMSO stock solution. Perform serial dilutions in cell culture medium to achieve the final desired treatment concentrations.

- DMSO Control: Ensure that the final concentration of DMSO in the culture medium is consistent across all wells, including the vehicle control, and is at a non-toxic level (typically $\leq 0.5\%$).^[10]
- Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of **LY2886721** or vehicle control.
- Incubation: Incubate the cells for the desired period (e.g., overnight).^{[1][9]}
- Analysis: Collect the conditioned medium to measure the levels of secreted A β 40 and A β 42 via ELISA or a similar quantitative method.

Protocol 3: Preparation of LY2886721 for In Vivo Oral Administration (Mouse)

This protocol provides an example formulation. Researchers should optimize the vehicle based on their specific experimental needs.

- Stock Preparation: Prepare a 20 mg/mL stock solution of **LY2886721** in 100% DMSO as described in Protocol 1.
- Formulation: To prepare a 1 mL working solution at 2 mg/mL for dosing, add the solvents sequentially as follows:
 - Take 100 μ L of the 20 mg/mL DMSO stock solution.
 - Add it to 900 μ L of corn oil.^{[2][3]}
- Mixing: Vortex the mixture vigorously until a uniform, clear solution or a stable suspension is formed.
- Administration: This formulation results in a 10% DMSO vehicle. The working solution should be prepared fresh immediately before administration and used the same day.^[2]



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